

A Comprehensive Spectroscopic Guide to 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)oxetan-3-amine
hydrochloride

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Introduction: The Structural Imperative

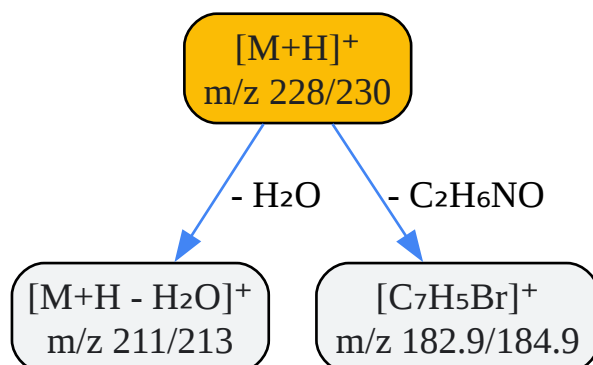
In modern medicinal chemistry, the strategic incorporation of strained ring systems, such as oxetanes, has become a powerful tool for modulating the physicochemical properties of drug candidates.^{[1][2]} The 3-aminooxetane motif, in particular, offers a versatile, three-dimensional scaffold that can improve solubility, metabolic stability, and target engagement.^{[3][4][5]} The compound **3-(4-Bromophenyl)oxetan-3-amine hydrochloride** is a key building block in this class, providing a synthetically tractable handle (the amine) and a vector for further functionalization (the bromophenyl group).

The unequivocal structural confirmation of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and IR—used to characterize **3-(4-Bromophenyl)oxetan-3-amine hydrochloride**. The focus is not merely on the data itself, but on the causality behind the observed spectral features, providing a robust framework for its identification and quality assessment.

Molecular Structure and Key Features

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a key consideration for both chemical reactions and spectroscopic analysis. The structure presents several distinct features that are readily interrogated by spectroscopy: the 1,4-

disubstituted aromatic ring, the strained oxetane ether, and the protonated primary amine at a quaternary carbon center.



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